4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of Benzimidazole Core: Starting with o-phenylenediamine and butyric acid, the benzimidazole core can be synthesized through a condensation reaction.
Substitution Reaction: The benzimidazole core can then undergo a substitution reaction with 3,4-dimethylphenylpyrrolidin-2-one under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the pyrrolidinone moiety.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
Catalysis: Benzimidazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials like polymers and nanomaterials.
Biology
Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties.
Enzyme Inhibitors: They can act as inhibitors for various enzymes, making them useful in biochemical research.
Medicine
Pharmaceuticals: These compounds are investigated for their potential as drugs for treating various diseases, including cancer and infectious diseases.
Industry
Dyes and Pigments: Benzimidazole derivatives are used in the production of dyes and pigments.
Agriculture: They can be used as fungicides and pesticides.
Mechanism of Action
The mechanism of action of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with DNA: Intercalating into DNA and disrupting replication and transcription processes.
Modulating Receptors: Acting as agonists or antagonists for various receptors in the body.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-butyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one
- 4-(1-butyl-1H-benzimidazol-2-yl)-1-(3,4-dichlorophenyl)pyrrolidin-2-one
Uniqueness
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is unique due to the presence of the 3,4-dimethylphenyl group, which may impart distinct biological and chemical properties compared to its analogs. This could affect its binding affinity, solubility, and overall pharmacokinetic profile.
Properties
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-4-5-12-25-21-9-7-6-8-20(21)24-23(25)18-14-22(27)26(15-18)19-11-10-16(2)17(3)13-19/h6-11,13,18H,4-5,12,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHVPKPLPXUHBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.